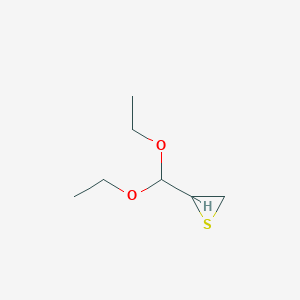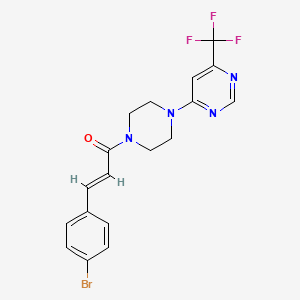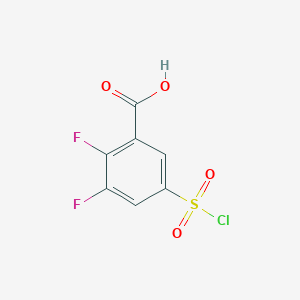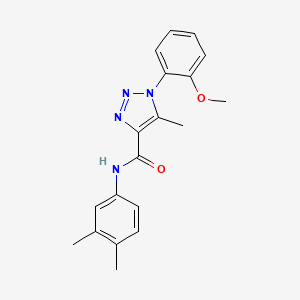![molecular formula C11H11NOS B2459267 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol CAS No. 244152-82-7](/img/structure/B2459267.png)
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol, also known as MPTM, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. This molecule belongs to the thiazole family, which is known for its diverse biological activities. MPTM has shown promising results in various studies, making it a potential candidate for further investigation.
作用机制
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol exerts its biological activities through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also activates certain signaling pathways that are involved in the regulation of cell growth and differentiation.
生化和生理效应
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes in animal models of oxidative stress.
实验室实验的优点和局限性
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol is also stable under various conditions, making it suitable for various experiments. However, [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has certain limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol. One potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of cancer and to elucidate its mechanism of action. Another potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for inflammation and oxidative stress. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of inflammation and oxidative stress and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol and to develop new derivatives with improved properties.
合成方法
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol can be synthesized using a simple and efficient method. The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide followed by the oxidation of the resulting thiosemicarbazone with hydrogen peroxide. The final product is obtained by treating the resulting thiazole derivative with sodium borohydride in methanol.
科学研究应用
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBYVWZYHAONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
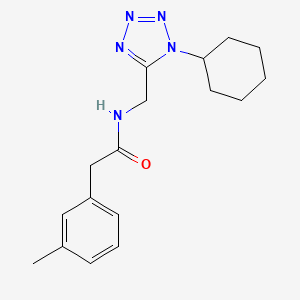
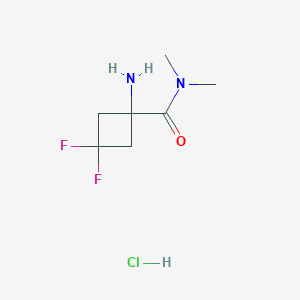
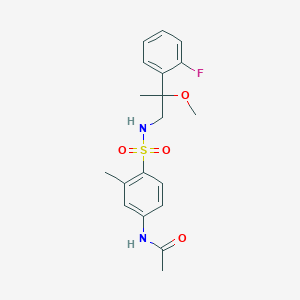
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
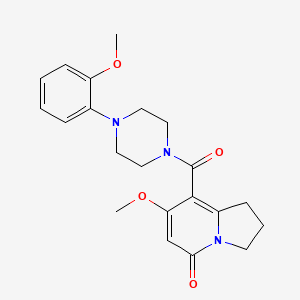
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
